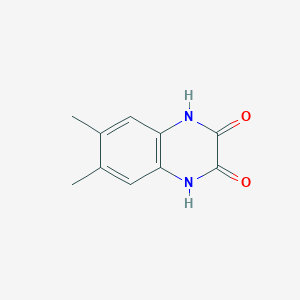

6,7-Dimethylquinoxaline-2,3-diol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVPYGLZESQRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289673 | |

| Record name | 6,7-dimethylquinoxaline-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2474-50-2 | |

| Record name | 2474-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-dimethylquinoxaline-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethyl-2,3-quinoxalinediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6,7 Dimethylquinoxaline 2,3 Diol and Analogous Quinoxalinediols

Classical Approaches for Quinoxaline-2,3-diol Core Formation

Traditional methods for synthesizing the quinoxaline-2,3-diol scaffold have been well-established and are still widely utilized due to their reliability and simplicity.

Condensation Reactions with o-Phenylenediamines and α-Diketones/α-Hydroxy Ketones

The most fundamental and widely practiced method for synthesizing the quinoxaline (B1680401) ring system is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govchim.itmtieat.org For the synthesis of 6,7-Dimethylquinoxaline-2,3-diol, the reaction involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with oxalic acid. asmarya.edu.ly This reaction is typically carried out under acidic conditions, often with hydrochloric acid as a catalyst, and heating under reflux. asmarya.edu.ly One specific procedure reports a yield of approximately 79% for this synthesis. asmarya.edu.ly

This classical approach, known as the Hinsberg or Körner synthesis, is valued for its broad applicability and the directness with which it forms the quinoxaline core. nih.govmtieat.org Variations of this method can utilize α-hydroxy ketones as surrogates for the 1,2-dicarbonyl compounds. nih.govmtieat.org

Table 1: Classical Synthesis of this compound

| Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|

| 4,5-dimethyl-1,2-phenylenediamine, Oxalic acid | 4.0 M HCl | Reflux, 5 hours | 79% asmarya.edu.ly |

Electrochemical Synthesis Pathways for Quinoxalinediones

Electrochemical methods offer an alternative route to quinoxalinedione (B3055175) derivatives. These techniques involve the in-situ generation of reactive intermediates. For instance, the electrochemical oxidation of catechols can produce ortho-benzoquinones, which can then react with suitable nucleophiles. researchgate.netresearchgate.net While direct electrochemical synthesis of this compound is not extensively detailed, the synthesis of related quinoxaline-6,7-dione derivatives has been successfully achieved through the electrochemical oxidation of catechols in the presence of N¹,N²-dibenzylethane-1,2-diamine. researchgate.net

Electrochemical synthesis is often praised for its high yields and the avoidance of harsh chemical oxidants, presenting a cleaner synthetic route. researchgate.netrhhz.net The mechanism for such syntheses can be complex, often involving a series of electron and proton transfer steps (ECCE mechanism). rhhz.net

Modern and Sustainable Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards more sustainable and efficient methodologies, minimizing waste and avoiding the use of toxic reagents.

Metal-Free Photocatalytic Routes for Quinoxaline Derivatives

Visible-light-induced photocatalysis has emerged as a powerful tool in organic synthesis. Metal-free photocatalytic methods for quinoxaline synthesis have been developed, offering an eco-friendly alternative to traditional approaches. One such method employs an organic dye, Rose Bengal, as a photocatalyst for the condensation of o-phenylenediamines with α-hydroxy ketones in methanol (B129727) at room temperature. arkat-usa.orgresearchgate.net This approach has been shown to produce a variety of quinoxaline derivatives in good to excellent yields. arkat-usa.org

Other metal-free photocatalytic strategies include the C3-H arylation of quinoxalinones using arylhydrazines mediated by HCl under visible light, avoiding the need for transition metal catalysts and oxidants. mdpi.com These methods are advantageous due to their mild reaction conditions and alignment with the principles of green chemistry. chim.itacs.org

Ruthenium-Catalyzed Hydrogen Transfer Methodologies

Ruthenium-catalyzed reactions have provided efficient and atom-economical pathways for quinoxaline synthesis. bohrium.com A notable example is the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols. rsc.orgrsc.org In this hydrogen transfer strategy, the diol acts as the hydrogen donor and the nitro group serves as the hydrogen acceptor, eliminating the need for an external reducing agent. rsc.orgrsc.org This method is lauded for its operational simplicity, broad substrate scope, and the use of renewable reactants. rsc.orgrsc.orgresearchgate.net

Furthermore, ruthenium complexes have been employed in the carbocycle-selective hydrogenation of quinoxalines, leading to the formation of 5,6,7,8-tetrahydroquinoxalines. acs.org These advanced catalytic systems demonstrate high chemoselectivity and offer access to partially saturated quinoxaline cores. acs.org

Table 2: Modern Synthetic Approaches to Quinoxalines

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Metal-Free Photocatalysis | Rose Bengal | Visible light, room temperature, eco-friendly arkat-usa.orgresearchgate.net |

| Ruthenium-Catalyzed Hydrogen Transfer | [Ru₃(CO)₁₂]/dppp/CsOH·H₂O | One-pot, no external reducing agent, uses renewable diols rsc.org |

Derivatization and Functionalization of the Quinoxalinediol Core

The this compound core serves as a versatile scaffold for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. The hydroxyl groups can be oxidized to form the corresponding quinoxaline-2,3-dione. Additionally, the aromatic ring is amenable to electrophilic substitution reactions.

Functionalization can also occur at the nitrogen atoms of the quinoxaline ring system. For instance, quinoxaline-2,3-dione can undergo reactions with various reagents to introduce substituents. One reported derivatization involves the reaction of quinoxaline-2,3-dione with formaldehyde (B43269) and ketones to form Mannich bases. nih.gov Another example is the reaction with chlorosulfonic acid followed by treatment with benzimidazoles to yield 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl benzimidazoles. researchgate.net Acyclonucleoside derivatives have also been synthesized by reacting the quinoxaline base with appropriate side chains, followed by chemical transformations like Sharpless asymmetric dihydroxylation. researchgate.net These derivatization strategies are crucial for exploring the structure-activity relationships of quinoxaline-based compounds.

Strategies for Methylation at the 6,7-Positions

The introduction of methyl groups at the 6- and 7-positions of the quinoxaline ring is most efficiently accomplished by utilizing a precursor that already contains these substituents. The preferred starting material is 4,5-dimethyl-1,2-phenylenediamine. asmarya.edu.ly By starting with this pre-methylated diamine, the subsequent condensation with oxalic acid directly yields the desired this compound, ensuring the correct placement of the methyl groups on the benzene (B151609) portion of the heterocyclic system. asmarya.edu.ly

Direct methylation of the pre-formed quinoxaline-2,3-diol ring is not a common synthetic strategy. Such a reaction would likely present challenges in controlling regioselectivity, potentially leading to a mixture of methylated products at various positions on the aromatic ring. Therefore, the use of a substituted o-phenylenediamine is the standard and most reliable method.

Introduction of Diverse Substituents via Precursors (e.g., 2,3-dichloro-6,7-dimethylquinoxaline)

To expand the synthetic utility of this compound, the hydroxyl groups are often converted into more reactive leaving groups. A crucial intermediate for this purpose is 2,3-dichloro-6,7-dimethylquinoxaline (B1308383). This precursor is synthesized by treating this compound with a chlorinating agent. thieme-connect.deudayton.edu Common reagents for this transformation include thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), or phosphorus oxychloride (POCl₃). thieme-connect.deudayton.edu One synthetic protocol using SOCl₂ and DMF reported a 97% yield for this chlorination step. udayton.edu

The chlorine atoms at the 2- and 3-positions of 2,3-dichloro-6,7-dimethylquinoxaline are highly activated towards nucleophilic aromatic substitution. researchgate.net This reactivity allows for the systematic introduction of a wide array of functional groups, making it a versatile building block for creating libraries of quinoxaline derivatives. researchgate.net The substitution can occur in a stepwise or simultaneous manner, depending on the reaction conditions and the nucleophile's reactivity. researchgate.net

A variety of nucleophiles can be employed to displace the chloro groups, including amines, phenols, and thiols. udayton.edu For example, reactions with primary or secondary amines lead to the formation of mono- or di-substituted aminoquinoxalines. udayton.eduresearchgate.net The table below illustrates several examples of nucleophilic substitution reactions performed on 2,3-dichloro-6,7-dimethylquinoxaline and its non-methylated analog, 2,3-dichloroquinoxaline.

| Precursor | Nucleophile | Reaction Conditions | Product | Yield | Ref |

| 2,3-dichloroquinoxaline | Benzylamine | Microwave, 160°C, 5 min | N²,N³-dibenzylquinoxaline-2,3-diamine | 69% | udayton.edu |

| 2,3-dichloro-6,7-dimethylquinoxaline | Benzylamine | Microwave, 160°C, 5 min | N²,N³-dibenzyl-6,7-dimethylquinoxaline-2,3-diamine | 46% | udayton.edu |

| 2,3-dichloroquinoxaline | 3-Nitrophenol | Microwave, 160°C, 5 min | 2,3-bis(3-nitrophenoxy)quinoxaline | 69% | udayton.edu |

| 2,3-dichloroquinoxaline | 3-Methoxyphenol | Microwave, 160°C, 5 min | 2,3-bis(3-methoxyphenoxy)quinoxaline | 14% | udayton.edu |

| 2,3-dichloroquinoxaline | Morpholine | Not specified | 2,3-dimorpholinoquinoxaline | 64% | udayton.edu |

This strategic functionalization enables the fine-tuning of the molecule's properties for various applications in research and development.

Coordination Chemistry and Metallosupramolecular Architectures Involving Quinoxalinediol Ligands

Designing Metal Complexes with 6,7-Dimethylquinoxaline-2,3-diol and Related Ligands

The design of metal complexes is a strategic process that begins with the selection or synthesis of appropriate ligands to achieve a desired application, whether in catalysis, medicine, or materials science. orientjchem.org The properties of the resulting complex are intrinsically linked to the characteristics of both the metal ion and the chelating ligand. nih.gov

The design of ligands like this compound is guided by several key principles to ensure stable and effective metal chelation. The arrangement of donor atoms, the flexibility of the ligand framework, and its electronic characteristics are all fine-tuned to dictate the geometry and reactivity of the final metal complex. orientjchem.org Ligands that can form five- or six-membered rings upon coordination with a metal ion are generally preferred due to the enhanced stability of the resulting chelate structure. nih.govscirp.org Polydentate ligands, which bind to the metal ion through multiple donor atoms, often form more stable complexes than monodentate ligands. aau.edu.et

The chelation properties of this compound are primarily attributed to the presence of both nitrogen and oxygen donor atoms. This allows it to act as a bidentate or potentially a bridging ligand, coordinating to a metal center through the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen atoms of the diol groups. The formation of stable chelate rings is a driving force for the complexation process. The steric and electronic effects of the methyl groups at the 6 and 7 positions can also influence the coordination geometry and the stability of the complex.

Heterocyclic compounds containing nitrogen and oxygen are of particular interest in coordination chemistry because these heteroatoms possess lone pairs of electrons that can be readily donated to a metal ion, forming a coordinate bond. aau.edu.etaau.edu.et In this compound, the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the diol functionality are the key players in metal coordination. nih.govrsc.org

The nitrogen atoms, being part of an aromatic heterocyclic system, act as effective donors. nih.gov The oxygen atoms of the diol can coordinate in their neutral form or, more commonly, after deprotonation to form anionic oxygen donors, which create stronger bonds with the metal ion. The ability of the diol to deprotonate is often influenced by the pH of the reaction medium. This dual N,O-donor capability allows for the formation of stable five- or six-membered chelate rings with a metal ion, a common feature in the coordination chemistry of related quinoxaline ligands. rsc.org The specific geometry and coordination number of the resulting complex will depend on the nature of the metal ion, its preferred coordination geometry, and the reaction conditions.

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The resulting complexes can then be characterized using a variety of spectroscopic and crystallographic techniques to determine their structure and bonding.

A suite of spectroscopic methods is employed to characterize the metal complexes of this compound and confirm the coordination of the ligand to the metal center.

FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is crucial for identifying the coordination sites of the ligand. rsc.org Changes in the vibrational frequencies of the C=N and C-O bonds in the ligand upon complexation provide direct evidence of coordination. A shift in the stretching frequency of the C=N group within the quinoxaline ring and the C-O stretching frequency of the diol group indicates their involvement in bonding with the metal ion. researchgate.net

UV-Vis Spectroscopy: Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex, which can help to infer the coordination geometry around the metal ion. rsc.org The appearance of new absorption bands or shifts in the bands of the free ligand upon complexation are indicative of ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to characterize the ligand and its complexes in solution. researchgate.netmdpi.com Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode and the structure of the complex in solution. However, for paramagnetic complexes, NMR signals can be broadened, making analysis more challenging. conicet.gov.ar

ESR Spectroscopy: Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II) or Mn(II). researchgate.net The ESR spectrum can provide information about the oxidation state of the metal ion, the symmetry of its coordination environment, and the nature of the metal-ligand bonding.

AAS: Atomic Absorption Spectroscopy (AAS) is used to determine the elemental composition of the complexes, specifically the concentration of the metal ion.

Table 1: Spectroscopic Data for a Representative Metal Complex of a Quinoxaline Derivative

| Spectroscopic Technique | Key Observations | Interpretation |

| FT-IR | Shift in ν(C=N) and ν(C-O) bands | Coordination through quinoxaline nitrogen and diol oxygen |

| UV-Vis | Appearance of new charge transfer bands | Confirmation of complex formation and information on electronic structure |

| ¹H NMR | Downfield or upfield shifts of ligand protons | Alteration of electronic environment upon coordination |

| ESR | Anisotropic g-values | Information on the geometry and electronic structure of paramagnetic metal center |

For instance, in related quinoxaline complexes, X-ray crystallography has confirmed various coordination modes, including octahedral and tetrahedral geometries, depending on the metal ion and the stoichiometry of the complex. rsc.orgresearchgate.net The analysis of bond distances between the metal and the N and O donor atoms provides direct insight into the strength and nature of the coordinate bonds.

Table 2: Representative Crystallographic Data for a Metal Complex with a Quinoxaline-based Ligand

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal-N Bond Length (Å) | 2.1 - 2.3 |

| Metal-O Bond Length (Å) | 1.9 - 2.1 |

| Coordination Geometry | Distorted Octahedral |

Electrochemical Properties of Quinoxalinediol-Metal Complexes

The electrochemical behavior of metal complexes of this compound is of significant interest as it provides insights into their redox properties and potential applications in areas such as catalysis and sensing. nih.govaau.edu.etaau.edu.et Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. sci-hub.se

Studies on related quinoxaline complexes have shown quasi-reversible or irreversible redox processes corresponding to the reduction or oxidation of the metal center or the ligand. sci-hub.se The stability of different oxidation states of the metal can be significantly affected by the coordination of the quinoxalinediol ligand. For example, the ligand can stabilize higher or lower oxidation states of the metal, which can be exploited in the design of catalysts for redox reactions. The electrochemical properties are also relevant for understanding the potential use of these complexes in applications like redox flow batteries. rsc.org

Biological Activities and Mechanistic Investigations of Quinoxalinediol Derivatives in Vitro and Pre Clinical Focus

Antimicrobial Activity and Proposed Mechanisms of Action

Quinoxaline (B1680401) and its derivatives have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria. wisdomlib.orgnih.govresearchgate.netnih.gov

Numerous studies have highlighted the potential of quinoxaline derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain novel 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives have shown significant antibacterial activity. wisdomlib.org One particular study identified a potent broad-spectrum antibacterial agent, compound 5p, which demonstrated strong inhibitory effects against various bacterial strains. nih.gov This compound was also found to be effective in dispersing established bacterial biofilms and induced a slower development of bacterial resistance compared to norfloxacin. nih.gov

The antibacterial action of some quinoxaline derivatives is believed to involve compromising the structural integrity of bacterial cell membranes, leading to the leakage of intracellular components and eventual cell death. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives | P. aeruginosa | Potent activity | wisdomlib.org |

| Compound 5p | MRSA | Potent antibacterial efficacy | nih.gov |

| Quinoxaline derivatives | Acidovorax citrulli (Ac) | Good antibacterial activity | rsc.orgnih.gov |

The antimicrobial spectrum of quinoxaline derivatives extends to fungi and mycobacteria. mdpi.com Research has shown that compounds like 2,3-dimethylquinoxaline (B146804) (DMQ) possess broad-spectrum antifungal activity. bahrainmedicalbulletin.comnih.gov Furthermore, certain synthesized quinoxaline derivatives have exhibited potent activity against Rhizoctonia solani, a plant pathogenic fungus, with efficacy superior to the commercial fungicide azoxystrobin. rsc.orgnih.gov Studies have also demonstrated the effectiveness of quinoxaline derivatives against various Candida species, which are common causes of fungal infections in humans. bahrainmedicalbulletin.comnih.gov

In the realm of antimycobacterial research, 2,3-dianilinoquinoxaline derivatives have been identified as wide-spectrum antimycobacterial agents. nih.gov Additionally, some quinoxaline-1,4-di-N-oxide derivatives have shown the ability to inhibit M. tuberculosis by 99 to 100%. researchgate.net

Table 2: Antifungal and Antimycobacterial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Fungal/Mycobacterial Strain | Activity | Reference |

|---|---|---|---|

| 2,3-dimethylquinoxaline (DMQ) | Fungi | Broad-spectrum antifungal activity | bahrainmedicalbulletin.comnih.gov |

| Quinoxaline derivatives (5j and 5t) | Rhizoctonia solani (RS) | Potent anti-RS activity | rsc.orgnih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | Promising antifungal activity | nih.gov |

| 2,3-dianilinoquinoxaline derivatives | Mycobacteria | Wide-spectrum antimycobacterial agents | nih.gov |

| Quinoxaline-1,4-di-N-oxide derivatives | M. tuberculosis | 99-100% inhibition | researchgate.net |

The antimicrobial effects of quinoxaline derivatives are attributed to several molecular mechanisms. One of the key mechanisms is the inhibition of DNA synthesis. nih.gov Quinoxaline 1,4-di-N-oxides (QdNOs), for example, have been shown to completely inhibit DNA synthesis in the absence of oxygen. nih.gov

Furthermore, these compounds can induce DNA degradation. nih.gov Studies have demonstrated that QdNOs can cause the degradation of chromosomal DNA in anaerobic bacteria. frontiersin.orgdoaj.org This DNA damage is often mediated by the generation of reactive oxygen species (ROS) and hydroxyl radicals. frontiersin.orgdoaj.org The metabolism of QdNOs by bacteria under anaerobic conditions leads to the production of these free radicals, which in turn cause oxidative damage to the bacterial cells. frontiersin.orgdoaj.org Some quinoxaline hydroperoxides have also been shown to achieve single-strand DNA cleavage upon irradiation with UV light. amrita.edu

Antiviral Potential and Inhibition Pathways (e.g., Anti-HIV Activity)

Quinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. nih.govrsc.org Research has identified several quinoxaline-based compounds as potent inhibitors of various viruses, including Human Immunodeficiency Virus (HIV). advion.comnih.govresearchgate.net

One notable derivative, 1-(2,3-dihydroxypropyl)-6,7-dimethyl-quinoxaline-2-one, has demonstrated inhibitory activity against HIV-1. nih.govresearchgate.net The mechanism of anti-HIV action for some quinoxaline derivatives involves the inhibition of key viral enzymes. For instance, S-2720, a quinoxaline-containing compound, is a very potent inhibitor of HIV-1 reverse transcriptase. nih.govresearchgate.net Other derivatives have been designed as potential inhibitors of the HIV integrase enzyme. advion.comnih.govresearchgate.net

Beyond HIV, research has explored the efficacy of quinoxaline derivatives against other viruses. For example, certain indolo-(2,3-b)quinoxaline derivatives have shown activity against herpes simplex virus type 1, cytomegalovirus, and varicella-zoster virus, with the proposed mechanism involving the inhibition of viral DNA synthesis. nih.gov

Table 3: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Virus | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| 1-(2,3-dihydroxypropyl)-6,7-dimethyl-quinoxaline-2-one | HIV-1 | Inhibition of HIV-1 | nih.govresearchgate.net |

| S-2720 | HIV-1 | Inhibition of reverse transcriptase | nih.govresearchgate.net |

| 6-chloro-7-fluoroquinoxaline derivatives | HIV | Inhibition of integrase enzyme | nih.gov |

| 2,3-dimethyl(dimethylaminoethyl)5H-indolo-(2,3-b)quinoxaline (B-220) | Herpes simplex virus type 1, cytomegalovirus, varicella-zoster virus | Inhibition of viral DNA synthesis | nih.gov |

Anticancer and Antitumor Research: In Vitro Studies and Molecular Targeting

The quinoxaline scaffold is a significant platform for the development of novel anticancer agents. nih.gov Various derivatives have demonstrated cytotoxic effects against a range of cancer cell lines in in vitro studies. nih.govmdpi.com

Several studies have synthesized and evaluated series of quinoxaline derivatives for their in vitro anticancer activity against various human tumor cell lines. For instance, some derivatives have shown promising activity against human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7) cell lines. nih.gov

Specifically, certain N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene (B151609) sulfonamide derivatives have exhibited notable anticancer activity. nih.gov The introduction of a chloro group into the quinoxaline ring has been shown to slightly improve the activity in some cases. nih.gov Another study found that a rsc.orgbahrainmedicalbulletin.comamrita.edutriazolo[4,3-a]quinoxaline derivative was the most potent against HepG2, HCT116, and MCF-7 cancer cell lines. rsc.org The anticancer mechanism of some of these derivatives is believed to be through DNA intercalation. rsc.org

Table 4: Cytotoxic Activity of Selected Quinoxaline Derivatives Against Cancer Cell Lines

| Compound/Derivative Series | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamides | HCT116, HepG2, MCF-7 | Promising anticancer activity | nih.gov |

| rsc.orgbahrainmedicalbulletin.comamrita.edutriazolo[4,3-a]quinoxaline derivatives | HepG2, HCT116, MCF-7 | Potent cytotoxic activity | rsc.org |

| 1,3-diphenylurea-quinoxaline compounds | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | Good cytotoxic activity | mdpi.com |

| Quinoxaline derivatives with a triazole ring | Ty-82 (leukemia), THP-1 (leukemia) | Excellent potency | mdpi.com |

Identification of Potential Molecular Targets (e.g., Kinase Inhibition, DNA Damage)

Quinoxaline derivatives have been investigated for their potential to interact with various molecular targets, playing a significant role in cellular processes. Research has particularly focused on their activities as kinase inhibitors and their ability to induce DNA damage.

Kinase Inhibition:

A series of novel heterocyclic analogs featuring a 6,7-dimethyl quinoxaline core have been designed and synthesized to explore their kinase inhibition capabilities. nih.govdntb.gov.ua These compounds were evaluated against key members of the CMGC kinase family, including GSK3β (glycogen synthase kinase-3 beta), DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), and CLK1 (cdc2-like kinase 1). nih.govdntb.gov.ua These kinases are implicated in the hyperphosphorylation of the Tau protein, a pathological hallmark of Alzheimer's disease. nih.govdntb.gov.ua

Biological evaluations revealed that specific derivatives with bromo or chloro substitutions on the aromatic core demonstrated high selectivity for GSK3β. nih.gov Molecular modeling studies have provided insights into these interactions, suggesting that a primary hydrogen bond between the quinoxaline analogs and the Val 135 residue of the GSK3β receptor is crucial for their inhibitory potency. nih.gov Further non-covalent interactions between the derivative's aromatic nucleus and Arg 141/Thr 138 residues within the GSK3β receptor may contribute to their enhanced selectivity. dntb.gov.ua

| Compound/Derivative | Target Kinase | Key Findings |

| 6,7-dimethyl quinoxaline analogs with bromo/chloro functionalities | GSK3β | Highly selective inhibition. nih.gov |

| 6,7-dimethyl quinoxaline analogs | DYRK1A | Investigated as part of the CMGC kinase family. nih.govdntb.gov.ua |

| 6,7-dimethyl quinoxaline analogs | CLK1 | Investigated as part of the CMGC kinase family. nih.govdntb.gov.ua |

DNA Damage:

Quinoxaline derivatives can also exert their biological effects by causing DNA damage, which can lead to cell death. nih.gov The mechanisms of DNA damage are varied and can include the transfer of alkyl groups to DNA bases, which interferes with DNA transcription and cell division. nih.gov This process can result in DNA fragmentation as repair enzymes attempt to replace the altered bases. nih.gov Some quinoxaline-based compounds can also form inter-strand and intra-strand cross-links in DNA, typically at guanine (B1146940) N7 positions, which also contributes to their cytotoxic effects. nih.gov While the general class of quinoxaline derivatives is known to induce DNA damage, specific studies detailing the DNA damaging effects of 6,7-Dimethylquinoxaline-2,3-diol are less common in the provided search results.

Anti-inflammatory and Antioxidant Properties of Quinoxalinediol Systems

Quinoxaline derivatives, including quinoxalinediol systems, have demonstrated notable anti-inflammatory and antioxidant activities. unav.edunih.gov The anti-inflammatory properties of quinoxalines are often attributed to their ability to inhibit the expression of various inflammatory modulators. nih.govbenthamscience.com These include cyclooxygenase (COX), cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38α mitogen-activated protein kinase (p38α MAPK). nih.govbenthamscience.com

Research has shown that certain novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives possess significant scavenging activities and can inhibit soybean lipoxygenase (LOX) in vitro. unav.edu Some of these compounds have also exhibited important in vivo anti-inflammatory effects, comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. unav.edu

In terms of antioxidant properties, pyrrolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated for their ability to act as radical scavengers. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to assess this activity. nih.gov Certain derivatives have shown promise as scavengers of hydroxyl radicals (HO˙) in physiological lipid environments. nih.gov The antioxidant potential is a key feature, as reactive oxygen species (ROS) are known to be involved in the induction and prolongation of inflammatory processes. unav.edu

| Property | Mechanism/Target | Key Findings |

| Anti-inflammatory | Inhibition of inflammatory modulators (COX, cytokines, NF-κB, p38α MAPK). nih.govbenthamscience.com | Certain derivatives show in vivo effects comparable to indomethacin. unav.edu |

| Antioxidant | Radical scavenging (e.g., DPPH assay). nih.gov | Some derivatives are effective scavengers of hydroxyl radicals. nih.gov |

Role in Intercellular Communication: Quorum Sensing Modulation by AI-2 Derivatives

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that relies on the production and detection of small signal molecules called autoinducers. nih.gov This process allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. nih.govdoaj.org The interruption of QS is a promising strategy for controlling bacterial infections. nih.gov

Quinoxaline derivatives have been synthesized and investigated as anti-quorum sensing molecules. nih.gov By interfering with QS signaling, these compounds can inhibit biofilm formation and the expression of virulence factors in pathogenic bacteria. nih.gov For instance, a series of alkyl-quinoxalin-2(1H)-one derivatives were synthesized and shown to significantly reduce biofilm formation in Aeromonas caviae. nih.govdoaj.org This indicates that the quinoxaline scaffold can be effectively utilized to develop new anti-QS agents. The mechanism of action is believed to involve the modulation of the bacterial communication system that relies on autoinducers. nih.gov

| Quinoxaline Derivative Type | Target Bacterium | Effect on Quorum Sensing |

| Alkyl-quinoxalin-2(1H)-one | Aeromonas caviae | Significant reduction in biofilm formation. nih.govdoaj.org |

Advanced Analytical and Spectroscopic Characterization of Quinoxalinediols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 6,7-Dimethylquinoxaline-2,3-diol by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the labile protons of the diol group. The molecule's symmetry would simplify the spectrum. The two aromatic protons at positions 5 and 8 would be chemically equivalent, appearing as a single singlet. Similarly, the two methyl groups at positions 6 and 7 would produce another singlet. The protons on the nitrogen and oxygen atoms (N-H and O-H) of the diol moiety exist in tautomeric equilibrium (keto-enol forms) and their signals are often broad, appearing over a wide chemical shift range, and can be confirmed by D₂O exchange.

Based on data from analogous compounds like 6,7-dimethyl-2,3-diphenylquinoxaline, the aromatic and methyl proton signals can be predicted. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, identifying all unique carbon atoms in the molecule. Due to symmetry, ten carbon atoms would give rise to five distinct signals in the proton-decoupled spectrum. The carbonyl-like carbons (C2 and C3) of the diol group are expected to appear significantly downfield. The aromatic carbons would appear in the typical aromatic region, with the methyl-substituted carbons (C6 and C7) and the unsubstituted aromatic carbons (C5 and C8) showing distinct shifts. The methyl carbons would appear furthest upfield.

Note: ¹¹B NMR is not applicable as Boron is not present in the molecular structure of this compound.

Table 1: Predicted NMR Spectral Data for this compound Predicted chemical shifts (δ) are in ppm.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | C5-H, C8-H | ~7.7 - 8.0 | Singlet |

| ¹H | C6-CH₃, C7-CH₃ | ~2.5 | Singlet |

| ¹H | N1-H, N4-H / O2-H, O3-H | Broad, variable | Singlet (broad) |

| ¹³C | C2, C3 | ~155 - 160 | - |

| ¹³C | C5a, C8a | ~138 - 142 | - |

| ¹³C | C6, C7 | ~139 - 141 | - |

| ¹³C | C5, C8 | ~128 - 130 | - |

| ¹³C | C6-CH₃, C7-CH₃ | ~20 - 21 | - |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the N-H, C=O, C=N, C=C, and C-H bonds. The presence of strong hydrogen bonding in the solid state would significantly influence the position and shape of the N-H and C=O stretching bands. For instance, the C=O stretching frequency, typically sharp and strong, would likely be broadened and shifted to a lower wavenumber due to intermolecular hydrogen bonding.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 2800 (broad) | N-H / O-H Stretch | Amide / Enol (H-bonded) |

| 3050 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Methyl (Aliphatic) |

| 1700 - 1650 (broad) | C=O Stretch | Amide (H-bonded) |

| 1620 - 1580 | C=N / C=C Stretch | Quinoxaline (B1680401) Ring |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The quinoxaline core is a strong chromophore. Its spectrum is typically characterized by intense absorption bands in the UV region corresponding to π → π* transitions within the aromatic system, and weaker bands at longer wavelengths resulting from n → π* transitions involving the non-bonding electrons on the nitrogen atoms. researchgate.net

For this compound, the addition of electron-donating methyl groups and the diol functionality to the benzene (B151609) ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline parent. Studies on related quinoxaline heterocycles support the analysis of their photophysical properties through comparative experimental and computational methods. nih.gov Upon acidification, a bathochromic shift is often observed in quinoxalines as the nitrogen atoms are protonated, which affects the energy of the electronic transitions. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |

|---|---|---|

| ~240 - 260 | π → π | Aromatic System |

| ~320 - 350 | π → π | Quinoxaline Ring |

| >380 | n → π* | Nitrogen Lone Pairs |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns. The chemical formula for this compound is C₁₀H₁₀N₂O₂. wikidata.org

In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) corresponding to its exact mass (190.0742 g/mol ). wikidata.org The fragmentation pattern would likely involve characteristic losses of small, stable molecules. Common fragmentation pathways for such heterocyclic structures include the sequential loss of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da), leading to significant fragment ions that can help confirm the structure.

Table 4: Predicted Key Mass Spectrometry Data for this compound

| m/z | Assignment | Notes |

|---|---|---|

| 190 | [M]⁺˙ | Molecular Ion |

| 162 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 134 | [M - 2CO]⁺˙ | Loss of two carbon monoxide molecules |

| 135 | [M - CO - HCN]⁺˙ | Subsequent loss of hydrogen cyanide |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of related structures like 2,3-dimethylquinoxaline (B146804) reveals that the quinoxaline ring system is essentially planar. researchgate.net

For this compound, the diol functionality is expected to be the dominant factor in its crystal packing. The N-H and C=O groups (in the keto tautomer) are strong hydrogen bond donors and acceptors. This would facilitate the formation of extensive intermolecular hydrogen bonding networks, likely resulting in a highly ordered, planar sheet-like or chain-like supramolecular architecture in the solid state. These interactions contribute to the compound's thermal stability and low solubility in non-polar solvents.

Electrochemical Characterization Techniques (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. nih.govossila.com Quinoxaline and its derivatives are known to be electrochemically active, typically undergoing reversible or quasi-reversible reduction processes involving the pyrazine (B50134) ring. umich.eduresearchgate.net

For this compound, the CV is expected to show one or more reduction peaks at negative potentials, corresponding to the acceptance of electrons by the quinoxaline ring system. The presence of two electron-donating methyl groups on the benzene ring would increase the electron density of the π-system. This would make the molecule more difficult to reduce compared to the unsubstituted quinoxaline-2,3-diol, thus shifting its reduction potential to a more negative value. The diol groups can also influence the redox behavior, particularly in protic solvents where proton-coupled electron transfer events may occur.

Computational and Theoretical Studies on 6,7 Dimethylquinoxaline 2,3 Diol and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in optimizing the ground-state molecular structure of quinoxaline (B1680401) derivatives. researchgate.net

For instance, DFT calculations have been employed to determine the molecular geometry of novel organic heterocycles derived from quinoxaline. researchgate.net These studies provide precise data on bond lengths and angles, which are crucial for understanding the compound's stability and reactivity. The quinoxaline ring system's molecular dimensions have been determined using X-ray structure analysis, revealing that interbond angles are typically close to 120 degrees. thieme-connect.de

DFT has also been used to analyze the electronic properties of these compounds. The electronic absorption spectrum of 6,7-dimethylquinoxaline-2,3-diol in DMSO shows two absorptions at 324 nm and 410 nm, which are attributed to π–π* and n-π* intraligand transitions. asmarya.edu.ly Furthermore, DFT calculations have been used to estimate the optical band gap, which can be caused by intramolecular charge transfer (ICT). For one particular nitro-substituted quinoxaline derivative, the optical band gap was estimated to be 2.04 eV. researchgate.net

The electronic densities (σ and π) of the parent quinoxaline molecule have been calculated, providing insight into the electron distribution across the ring system. thieme-connect.de Such information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of Quinoxaline Derivatives

| Property | Value | Method | Reference |

| Absorption Maxima (λmax) | 324 nm, 410 nm | UV-Vis Spectroscopy (DMSO) | asmarya.edu.ly |

| Optical Band Gap | 2.04 eV | DFT | researchgate.net |

This table presents selected electronic properties of this compound and a related derivative as determined by experimental and computational methods.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies focusing solely on the conformational analysis of this compound are not extensively documented in the provided search results, the utility of this technique for similar complex molecules is well-established. nih.gov

MD simulations can provide detailed information about the dynamic behavior and conformational flexibility of molecules in different environments. nih.gov For quinoxaline derivatives, MD simulations could be used to:

Explore the different conformations adopted by the molecule in solution.

Investigate the stability of various tautomeric forms, such as the diol and dione (B5365651) forms of this compound.

Understand how the molecule interacts with its surroundings, including solvent molecules and potential biological targets.

For example, multiple MD simulations have been successfully used to understand the dynamic properties and binding mechanisms of HIV-1 protease with its inhibitors, demonstrating the power of this technique in studying molecular interactions. nih.gov

In Silico Screening and Molecular Docking for Biological Target Prediction

In silico screening and molecular docking are powerful computational techniques used to identify potential biological targets for a given compound and to predict its binding affinity and mode of interaction. nih.govfrontiersin.org These methods are instrumental in the early stages of drug discovery. researchgate.net

Several studies have utilized these techniques to investigate the potential of quinoxaline derivatives. For instance, in silico screening of a large library of natural compounds against key SARS-CoV-2 viral enzymes identified potential antiviral agents. nih.gov The molecules were ranked based on their free energy of fitting into the "druggable" pockets of the target proteins. nih.gov

Molecular docking studies have been conducted on quinoxaline derivatives to predict their interactions with various biological targets. For example, docking analyses have been performed to understand the binding of quinoxaline-based compounds to the methylated DNA-binding domain of human MBD2, a potential drug target. researchgate.net Similarly, docking studies of novel quinazoline (B50416) derivatives as phosphodiesterase 7 (PDE7) inhibitors have revealed key interactions, such as π-π stacking and hydrogen bonding, with amino acid residues in the active site. frontiersin.org

A study on a derivative, 1-Ribityl-2,3-diketo-1,2,3,4-tetrahydro-6,7-dimethyl-quinoxaline, identified it as a candidate against the pol IIIC enzyme through computational drug design techniques. researchgate.net

Table 2: Examples of In Silico and Molecular Docking Studies on Quinoxaline Derivatives

| Compound/Derivative | Target | Method | Key Findings | Reference |

| Natural Product Library | SARS-CoV-2 Viral Enzymes | In Silico Screening | Identification of potential antiviral compounds based on binding energy. | nih.gov |

| Quinoxaline-based molecules | Human MBD2 | Molecular Docking | Prediction of binding energies and interactions in druggable pockets. | researchgate.net |

| Novel Quinazoline Derivatives | Phosphodiesterase 7A (PDE7A) | Molecular Docking | Identification of π-π stacking and hydrogen bond interactions with active site residues. | frontiersin.org |

| 1-Ribityl-2,3-diketo-1,2,3,4-tetrahydro-6,7-dimethyl-quinoxaline | pol IIIC | Computational Drug Design | Selected as a candidate inhibitor. | researchgate.net |

This table summarizes the application of in silico screening and molecular docking to predict the biological targets and binding interactions of various quinoxaline derivatives.

Reaction Mechanism Elucidation via Computational Modeling

For quinoxaline derivatives, computational modeling has been used to understand their synthesis and degradation pathways. The synthesis of quinoxalines often involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. isca.in Computational methods can model this reaction to determine the most favorable pathway and explain the observed product distribution.

In the context of redox flow batteries, computational modeling has been used to investigate the decomposition mechanisms of quinoxaline-based organic redox-active materials. rsc.org For a related compound, 2,3-dimethylquinoxaline-6-carboxylic acid (DMeQUIC), it was found that the tautomerization of its reduced form is the primary cause of capacity fading. rsc.org Bayesian statistical inference, a computational technique, was used to analyze spectroscopic data and determine the rate constant of this tautomerization. rsc.org

Furthermore, computational studies can help in understanding biotransformations. The TransDiscovery computational pipeline, for example, integrates metagenomic and metabolomic data to identify microbial biotransformations, and has been applied to study the bacterial decomposition of this compound. nih.gov

Future Research Trajectories for 6,7 Dimethylquinoxaline 2,3 Diol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of 6,7-Dimethylquinoxaline-2,3-diol involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with oxalic acid, often under acidic reflux conditions, yielding the product in good purity. asmarya.edu.ly While effective, future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes.

Future investigations could focus on:

Catalytic Approaches: Exploring the use of heterogeneous or homogeneous catalysts, such as nickel nanoparticles, could lead to milder reaction conditions, reduced waste, and higher atom economy. asmarya.edu.ly

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to dramatically reduce reaction times and improve yields, making the compound more readily accessible for extensive research.

Green Chemistry Principles: A significant future direction involves the use of greener solvents (e.g., water or bio-solvents) and energy-efficient processes to minimize the environmental impact of synthesis.

A comparative overview of current and potential future synthetic methods is presented in Table 1.

| Methodology | Reagents/Conditions | Reported Yield | Potential Advantages of Future Exploration |

| Conventional Reflux | 4,5-dimethyl-1,2-phenylenediamine, Oxalic Acid, 4.0 M HCl, Reflux | ~79% asmarya.edu.ly | Established and reliable method. |

| Catalytic Synthesis | Diamine, Oxalic Acid derivative, Novel catalyst (e.g., Ni-nanoparticles) | TBD | Increased efficiency, reusability of catalyst, milder conditions. |

| Microwave-Assisted Organic Synthesis (MAOS) | Diamine, Oxalic Acid, Polar solvent, Microwave irradiation | TBD | Rapid reaction times, improved energy efficiency, higher yields. |

| Glycerol Dehydrogenation | 4,5-dimethyl-1,2-phenylenediamine, Glycerol, Iridium catalyst | Not specified | Utilization of a renewable feedstock (glycerol). |

Table 1: Comparison of Synthetic Methodologies for this compound.

Design and Development of Next-Generation Metallopharmaceuticals

The structure of this compound, featuring two nitrogen atoms in the quinoxaline (B1680401) ring and two oxygen atoms in the diol substituents, makes it an excellent candidate for a bidentate or polydentate ligand in coordination chemistry. This characteristic opens a significant research trajectory in the design of novel metallopharmaceuticals.

Future research in this area should involve:

Synthesis of Novel Metal Complexes: Systematically reacting this compound with a variety of transition metals (e.g., platinum, ruthenium, copper, gold) to create a library of new metal-based compounds.

Characterization: Thoroughly characterizing the resulting complexes using techniques such as X-ray crystallography, NMR, and mass spectrometry to determine their precise structures and electronic properties.

Biological Evaluation: Screening these new metallopharmaceuticals for potential therapeutic activities, including anticancer, antimicrobial, and antiviral properties. The quinoxaline scaffold is a known pharmacophore, and its combination with a bioactive metal center could lead to synergistic effects.

Deeper Elucidation of Biological Mechanisms and Structure-Activity Relationships

While this compound is known to be a catabolic intermediate in the bacterial degradation of riboflavin (B1680620) (Vitamin B2), its broader biological roles and mechanisms of action are not fully understood. researchgate.netresearchgate.netmdpi.com Future research must aim for a more profound comprehension of its interactions within biological systems.

Key research directions include:

Target Identification: Employing modern chemical biology techniques, such as proteomics and affinity chromatography, to identify the specific enzymes or protein targets with which this compound interacts. Its known mechanism involves inhibiting microbial metabolic pathways and generating reactive oxygen species, but the precise molecular targets remain to be fully identified.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues by modifying the methyl and hydroxyl groups to systematically probe how these structural changes affect biological activity. This will provide a detailed map of the pharmacophore and guide the design of more potent derivatives.

Elucidating Degradation Pathways: Further investigation into the complete enzymatic pathways for the bacterial decomposition of this compound will provide insights into microbial metabolism and nutrient cycling. mdpi.com

Integration with Advanced Materials Science and Sensor Development

The inherent electronic and photophysical properties of the quinoxaline ring system suggest that this compound could be a valuable building block for advanced functional materials. asmarya.edu.ly Commercial suppliers already classify this compound under categories such as "Organic monomer of COF" (Covalent Organic Frameworks), "Electronic Materials," and "Optical Materials," highlighting its perceived potential in this field. bldpharm.com

Future research trajectories should explore:

Polymer and COF Synthesis: Utilizing this compound as a monomer for the synthesis of novel polymers and Covalent Organic Frameworks. The diol functionality provides ideal handles for polymerization reactions.

Organic Electronics: Investigating the semiconductor properties of the compound and its derivatives for potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells.

Chemical Sensor Development: Designing and synthesizing fluorescent chemosensors based on this scaffold. The hydroxyl groups can act as binding sites for specific analytes (e.g., metal ions, anions), and this binding event could trigger a measurable change in the compound's fluorescence emission, forming the basis of a highly sensitive and selective sensor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。